(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13476277
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20Cl2N2O |
|---|---|
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | YKSYJOCYJPLYLC-ZDUSSCGKSA-N |
| Isomeric SMILES | CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)[C@H](C(C)C)N |
| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C(C)C)N |
Introduction
(S)-2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with the molecular formula and a molecular weight of 303.2 g/mol. It belongs to the class of amides and is characterized by the presence of a chiral center, making it the (S)-stereoisomer. The compound is also known by its PubChem CID: 66568251 and other synonyms such as (2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide .
Structural Features
The chemical structure of this compound includes:
-
A benzyl group substituted with two chlorine atoms at positions 2 and 6.
-
An ethyl group attached to the nitrogen atom.
-
A secondary amide functional group.
-
A chiral carbon atom bonded to an amino group and a branched alkyl chain.
Below is a table summarizing key structural data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.2 g/mol |
| IUPAC Name | (S)-2-amino-N-(2,6-dichlorobenzyl)-N-ethyl-3-methylbutanamide |
| SMILES Notation | CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C@HN |
| InChI Key | HHEVAFQSDTYFPV-ZDUSSCGKSA-N |
Synthesis
While specific synthesis protocols for this compound are not detailed in the provided sources, compounds of similar structure are typically synthesized through:
-
Benzylation: Introduction of a benzyl group with specific substitutions, such as dichlorination.
-
Amidation: Formation of an amide bond between an amine and a carboxylic acid derivative.
-
Chiral Resolution: Separation of stereoisomers to isolate the (S)-configuration.
Applications and Potential Uses
Although no direct applications were provided in the search results, compounds with similar amide structures often serve roles in:
-
Pharmaceuticals: As intermediates or active pharmaceutical ingredients (APIs), particularly in drugs targeting neurological or inflammatory pathways.
-
Biological Studies: As ligands in receptor-binding studies due to their structural diversity.
Biological Activity
-
Enzyme Inhibition: Targeting enzymes like lipoxygenases or cyclooxygenases.
-
Receptor Modulation: Acting on neurotransmitter receptors or ion channels.
Analytical Characterization
Characterization methods for this compound would typically include:
-
NMR Spectroscopy: For structural confirmation using and spectra.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume